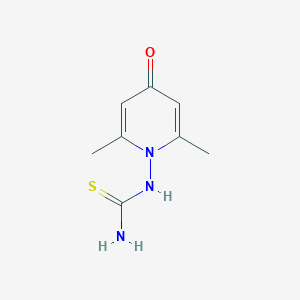![molecular formula C12H9ClN2O2S B5559691 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide CAS No. 82366-74-3](/img/structure/B5559691.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide, commonly known as Furamidine, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the family of amidine compounds and has been found to exhibit potent antiprotozoal activity against various parasites.
科学的研究の応用
Synthesis and Biological Activity
Synthesis Techniques : Innovative synthetic approaches have been developed to create compounds with the 1,4-benzothiazin-2-one moiety, which are of interest due to their potential biological activities, chemosensory applications, and fluorescent properties. These compounds are synthesized via reactions involving furan-2,3-diones or acylpyruvic acids, leading to enaminones fused with the benzothiazinone structure, alongside pharmaceutically significant 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones (Stepanova, Dmitriev, & Maslivets, 2020).
Reactivity and Derivative Formation : A study describes the synthesis of N-(1-Naphthyl)furan-2-carboxamide through a coupling process, leading to the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, indicating its reactive nature and versatility in forming derivatives with potential applications in materials science and possibly in pharmacological research (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : The antimicrobial properties of certain derivatives synthesized from the Gewald reaction have been explored. This includes the creation of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which were then tested for their antimicrobial efficacy, showing potential in addressing microbial resistance (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Pro-apoptotic Activity : A study focused on the synthesis of indapamide derivatives highlighted one compound, 4-Chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating significant proapoptotic activity against melanoma cell lines. This compound, along with others in the study, was evaluated for its anticancer activity and potential as carbonic anhydrase inhibitors, showing promise in oncological research (Yılmaz et al., 2015).
Materials Science and Environmental Applications
Polymer Synthesis : Research into the synthesis of polyamideimide from rosin suggests the versatility of compounds similar to N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide in creating new materials. This involves direct reactions between amino groups and carboxylic groups, leading to innovative polymers with potential applications in various industries (Ray, Kundu, Ghosh, & Maiti, 1985).
Environmental Remediation : The development of polyimide-based carbon nanofibers highlights the application of similar compounds in environmental remediation. These materials demonstrate efficient adsorption properties for removing pollutants like chlorophenols, dyes, and antibiotics from water, showing the potential of furamide derivatives in addressing environmental challenges (Zhang et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPVIICILSBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352425 |
Source


|
| Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82366-74-3 |
Source


|
| Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)
![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)
![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)
![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)
![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)